Sphingosylphosphorylcholine-d9
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Overview
Description
Sphingosylphosphorylcholine-d9 is a deuterium-labeled derivative of sphingosylphosphorylcholine. It is a stable isotope-labeled compound used primarily in scientific research to study the pharmacokinetics and metabolic profiles of sphingosylphosphorylcholine. The deuterium labeling allows for precise quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphingosylphosphorylcholine-d9 involves the incorporation of deuterium atoms into the sphingosylphosphorylcholine molecule. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
Sphingosylphosphorylcholine-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sphingosylphosphorylcholine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Sphingosylphosphorylcholine-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving sphingolipid metabolism and dynamics.
Biology: Helps in understanding the role of sphingosylphosphorylcholine in cellular processes such as cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Sphingosylphosphorylcholine-d9 exerts its effects by interacting with specific molecular targets and pathways. It acts as a bioactive sphingolipid, modulating various cellular processes through its interaction with G protein-coupled receptors and membrane lipid rafts. The compound can also mediate intracellular calcium release, influencing cellular functions such as differentiation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ceramide: Shares a similar structure and function with sphingosylphosphorylcholine.
Sphingosine-1-phosphate: Another bioactive sphingolipid with similar roles in cellular processes.
Lysosphingolipids: A class of compounds that includes sphingosylphosphorylcholine and its derivatives.
Uniqueness
Sphingosylphosphorylcholine-d9 is unique due to its deuterium labeling, which allows for precise quantitation and tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .
Properties
Molecular Formula |
C23H49N2O5P |
---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1/i2D3,3D3,4D3 |
InChI Key |
JLVSPVFPBBFMBE-IQSZTMPESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O |
Origin of Product |
United States |
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